molecular formula C24H18FN3O3 B2543101 N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-89-7

N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2543101
CAS RN: 1005306-89-7
M. Wt: 415.424
InChI Key: FNBNYCLTZQCAHI-UHFFFAOYSA-N
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Description

The compound "N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the benzo[b][1,6]naphthyridine class. This class of compounds has been extensively studied due to their potential biological activities, particularly as cytotoxic agents against various cancer cell lines. The compound is structurally related to those discussed in the provided papers, which focus on the synthesis and biological evaluation of similar naphthyridine carboxamide derivatives.

Synthesis Analysis

The synthesis of related naphthyridine carboxamide derivatives typically involves the reaction of a quinoline or naphthyridine compound with a primary amine to yield a series of carboxylic acids, which are then converted into carboxamides. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to the formation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, which were further converted into carboxamides . Another approach involves Pfitzinger-type condensation reactions to directly provide ligands containing the naphthyridine moiety .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction. These methods provide detailed information about the molecular geometry and the presence of specific functional groups. For example, the crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was determined to crystallize in the monoclinic system with specific hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine carboxamides is influenced by the presence of substituents on the naphthyridine ring. These substituents can affect the compound's ability to interact with biological targets or participate in further chemical reactions. For instance, the introduction of a cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamides allowed for colorimetric sensing of fluoride anions, demonstrating the potential for these compounds to be used in sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are often determined experimentally and can be influenced by the molecular structure. Theoretical calculations, such as density functional theory (DFT), can also be used to predict properties and aid in the design of new compounds with desired characteristics .

Biological Activity

The cytotoxic activity of naphthyridine carboxamides has been a significant focus of research. Compounds in this class have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives exhibiting IC50 values less than 10 nM. In vivo studies have also demonstrated the curative potential of these compounds against colon 38 tumors in mice .

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

The research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of compounds with significant antibacterial activity. These compounds, structurally related to the subject chemical, demonstrate the potential for naphthyridine derivatives in developing new antibacterial drugs. The synthesis process involves creating amino- and/or hydroxy-substituted cyclic amino groups, indicating a method that could potentially be applied to synthesize N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives for similar purposes (Egawa et al., 1984).

Cytotoxic Activity for Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. This research underscores the potential of naphthyridine carboxamide derivatives, similar in structure to the subject chemical, in the development of new cancer therapies. The synthesis of these compounds involves a broad range of substituents, highlighting the versatility of this chemical backbone in drug development (Deady et al., 2005).

Environmental Biodegradation

Studies on the biodegradation of phenolic compounds by methanogenic consortia reveal the potential for microbial transformation of complex organic molecules, including naphthyridine derivatives. These findings suggest avenues for environmental remediation and the biotransformation of chemical pollutants, potentially including derivatives of N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Bisaillon et al., 1993).

Material Science and Polymer Research

The synthesis of aromatic polyamides from specific diacids and diamines, including those related to naphthyridine structures, has implications for the development of new materials with desirable properties such as high thermal stability and solubility in polar solvents. This research can guide the synthesis of polymers incorporating the naphthyridine moiety for advanced material applications (Hsiao & Liou, 1998).

Organic Synthesis and Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids showcases the strategies for introducing fluorine atoms into complex organic molecules, a technique that could be applicable to the synthesis and functionalization of N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Fluorinated organic compounds have significant importance in pharmaceuticals, agrochemicals, and material science, indicating the broad potential applications of such synthetic methodologies (Tagat et al., 2002).

properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O3/c1-15(29)16-8-10-19(11-9-16)27-23(30)20-13-17-6-4-12-26-22(17)28(24(20)31)14-18-5-2-3-7-21(18)25/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNYCLTZQCAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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